(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by the presence of a bromophenyl group attached to a pyrrole ring, which is further connected to an imidazolidine-2,4-dione core through a methylene bridge. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione typically involves the condensation of 4-bromobenzaldehyde with 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
(5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- (5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione
- (5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione
- (5E)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione
Uniqueness: The presence of the bromophenyl group in (5E)-5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione imparts unique electronic and steric properties, influencing its reactivity and biological activity. Compared to its analogs with different substituents, the bromophenyl derivative may exhibit distinct pharmacological profiles and chemical behavior.
Properties
Molecular Formula |
C14H10BrN3O2 |
---|---|
Molecular Weight |
332.15 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10BrN3O2/c15-9-3-5-10(6-4-9)18-7-1-2-11(18)8-12-13(19)17-14(20)16-12/h1-8H,(H2,16,17,19,20)/b12-8+ |
InChI Key |
UMVRNYDSIVQAPP-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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